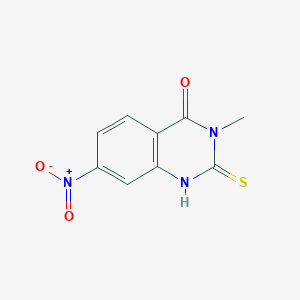
3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C9H7N3O3S and a molecular weight of 237.24 g/mol . It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core structure with a methyl group at the 3-position, a nitro group at the 7-position, and a sulfanyl group at the 2-position .
Aplicaciones Científicas De Investigación
3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is nitrated to introduce the nitro group at the 7-position.
Cyclization: The nitrated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Sulfur Introduction: The sulfanyl group is introduced at the 2-position through a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as purification steps like recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing enzymes or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Sulfanyl-3-(1,3-thiazol-2-ylmethyl)-3,4-dihydroquinazolin-4-one: Shares the quinazolinone core and sulfanyl group but differs in the substituents at other positions.
2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one: Similar core structure with a sulfinyl group instead of a sulfanyl group.
Uniqueness
3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-methyl-7-nitro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c1-11-8(13)6-3-2-5(12(14)15)4-7(6)10-9(11)16/h2-4H,1H3,(H,10,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDQKGQKETYBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
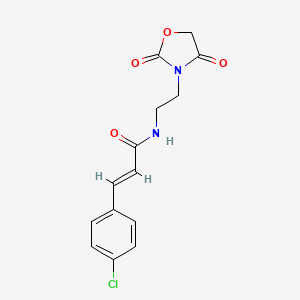
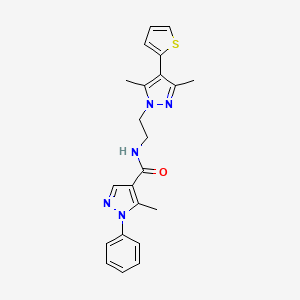
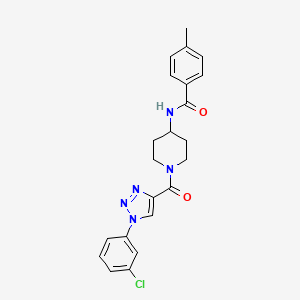
![2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide](/img/structure/B2777250.png)
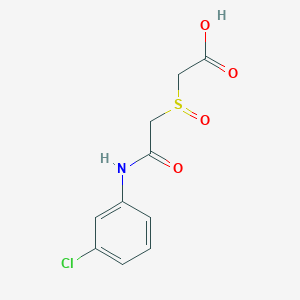

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)
![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)
![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)
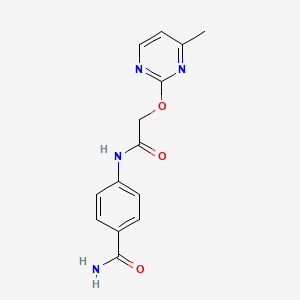
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B2777262.png)
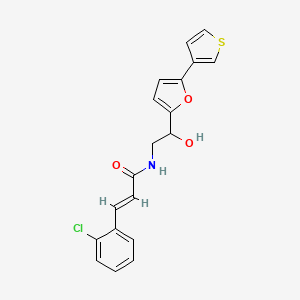
![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)
![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)
